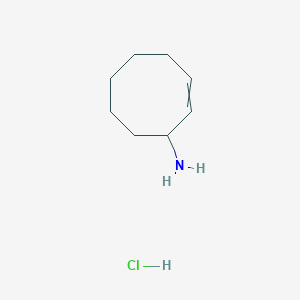
1-(2-Chloroethyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(2-chloroethyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-chloroethylbenzene with a trifluoromethylating agent. One common method is the Friedel-Crafts alkylation, where 2-chloroethylbenzene reacts with trifluoromethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. These reactions typically occur under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of ethylbenzene derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: There is interest in exploring the compound’s potential as a pharmaceutical agent. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-chloroethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with specific proteins, altering their function and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with other molecules.
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group on the benzene ring can influence the compound’s overall behavior and applications.
Properties
CAS No. |
94022-94-3 |
|---|---|
Molecular Formula |
C9H8ClF3 |
Molecular Weight |
208.61 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2 |
InChI Key |
YCNNNSKOYTXTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)
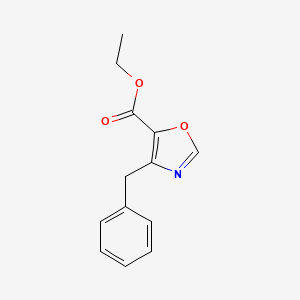
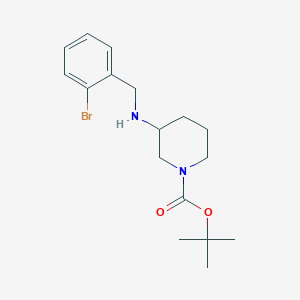
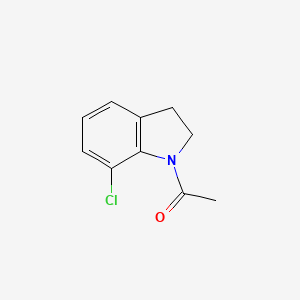
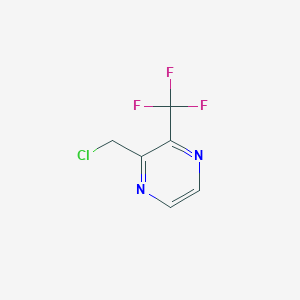
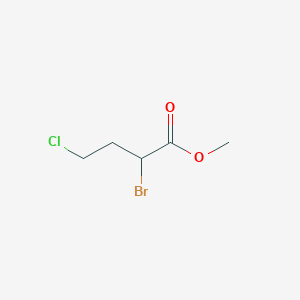
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
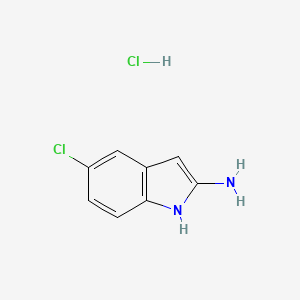
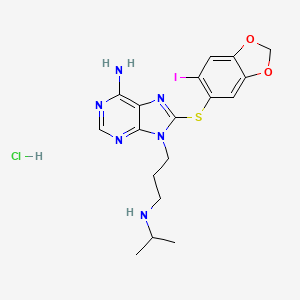
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
